molecular formula C13H18OSi B1598600 (3,4-Dihydro-1-naphthyloxy)trimethylsilane CAS No. 38858-72-9

(3,4-Dihydro-1-naphthyloxy)trimethylsilane

Cat. No. B1598600
CAS RN: 38858-72-9
M. Wt: 218.37 g/mol
InChI Key: CAUIWDWUUCGKBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (3,4-Dihydro-1-naphthyloxy)trimethylsilane is C13H18OSi . It has a molecular weight of 218.36692 g/mol . The molecule contains a total of 34 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3,4-Dihydro-1-naphthyloxy)trimethylsilane include a refractive index of 1.5287 (lit.), a boiling point of 63-65 °C/0.01 mmHg (lit.), and a density of 0.983 g/mL at 25 °C (lit.) .

Scientific Research Applications

Dielectric Thin Film Deposition

  • Trimethylsilane, a related compound, is used to deposit dielectric thin films in PECVD systems. This application is significant for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, crucial in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Gas Chromatographic Separations

  • Derivatives of trimethylsilane have been used in creating stationary phases for gas chromatography. This is instrumental in enhancing the efficiency of columns and enabling the separation of complex mixtures, including π-conjugated structures (Xinxin He et al., 2016).

Polymer Synthesis

  • Optically active bifunctional disiloxanes, closely related to trimethylsilane compounds, are used in synthesizing optically active and isotactic polymers. Such polymers have applications in materials science due to their high stereoregularity and optical purity (Yuning Li & Y. Kawakami, 1998).

Photochromic and Mechanical Properties in Coatings

  • Compounds containing trimethylsilane groups are utilized in the development of photochromic coatings. These coatings exhibit desirable properties like photostability and abrasion resistance, which are valuable in various industrial applications (L. Hou et al., 1997).

Organometallic Chemistry

  • In organometallic chemistry, (3,4-Dihydro-1-naphthyloxy)trimethylsilane and its derivatives are explored for their reactivity and structural characteristics. This has implications in the synthesis of complex organic compounds and the development of new catalysts (K. Tamao et al., 2002).

Ophthalmic Lens Materials

  • Trimethylsilane derivatives are also being used in the synthesis of high oxygen permeable ophthalmic lens materials. This application issignificant for advancing the quality and functionality of eye care products (Min-Jae Lee & A. Sung, 2021).

Epoxy Compounds in Polymerization

  • Epoxy compounds with trimethylsilyl groups are utilized in polymerization, yielding high polymers with significant applications in materials science. This process affects the molecular weight and properties of the resulting polymers, making it crucial for tailored material development (T. Tsuruta et al., 1968).

Cross-Dehydrocoupling Reactions

  • Cross-dehydrocoupling reactions of trimethylsilane derivatives are used in the synthesis of polymers with specific stereochemical configurations. This is important for creating materials with defined physical and chemical properties, useful in various industrial applications (M. Oishi et al., 2001).

properties

IUPAC Name

3,4-dihydronaphthalen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUIWDWUUCGKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401164
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dihydro-1-naphthyloxy)trimethylsilane

CAS RN

38858-72-9
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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